N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Overview
Description
The compound “N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide” does not have a detailed description available in the sources I searched .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the sources I searched .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The molecular formula is C14H18FN3O4 and the molecular weight is 311.31 g/mol .Scientific Research Applications
Pharmaceutical Research and Development
This compound is utilized in the development of new pharmaceuticals. As an impurity of Linezolid, it plays a crucial role in the synthesis and quality control of this antibiotic. It’s used in method validation, stability studies, and the identification of unknown impurities .
Antimicrobial Efficacy Studies
Linezolid impurities are studied for their antimicrobial properties. Researchers investigate the efficacy of these compounds against various bacteria, including multi-drug resistant strains, to understand their potential as alternative treatments .
Genotoxicity Assessment
In the pharmaceutical industry, assessing the genotoxic potential of compounds is vital. Linezolid impurities, including this compound, are examined for their genotoxic effects, which is essential for drug safety evaluations .
Analytical Benchmarking
This compound serves as a reference standard in analytical chemistry. It helps in the calibration of instruments and comparison of analytical methods to ensure the accuracy and precision of chemical analyses .
Drug Metabolism and Pharmacokinetics (DMPK)
The compound is used in DMPK studies to understand the metabolic pathways of Linezolid. It aids in identifying metabolites and understanding the pharmacokinetics of drugs .
Quality Control (QC)
In QC laboratories, this compound is used to ensure the purity and consistency of Linezolid batches. It’s a critical component in the QC process for detecting and quantifying impurities .
Method Validation
It’s employed in validating analytical methods. This includes testing the method’s reliability for detecting Linezolid impurities during the drug manufacturing process .
Stability Testing
The stability of pharmaceuticals is tested over time under various conditions. This compound is used in stability testing to monitor the degradation of Linezolid and ensure its shelf life .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10(19)16-8-13-9-17(14(20)21-13)12-4-2-11(3-5-12)15-6-7-18/h2-5,13,15,18H,6-9H2,1H3,(H,16,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHYNNJDBGGTOE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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